molecular formula C48H84N4O12 B8058538 Bassianolide

Bassianolide

Cat. No.: B8058538
M. Wt: 909.2 g/mol
InChI Key: QVZZPLDJERFENQ-GWUCKCKXSA-N
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Description

Bassianolide is a cyclic octadepsipeptide secondary metabolite produced by entomopathogenic fungi such as Beauveria bassiana, Xylaria sp. BCC1067, and Lecanicillium spp. . Structurally, it consists of four alternating units of D-2-hydroxyisovalerate (D-Hiv) and N-methyl-L-leucine (N-Me-Leu), forming a 24-membered macrocyclic ring . Its biosynthesis is mediated by a nonribosomal peptide synthetase (NRPS) encoded by the bbBSLS gene, which iteratively condenses dipeptidol monomers into a cyclic tetrameric ester . This compound exhibits diverse bioactivities, including insecticidal, cytotoxic, anthelmintic, and antitumor properties. For instance, it reduces Ascaridia galli (poultry parasite) burden by >90% at ≥10 mg/kg and induces G0/G1 cell cycle arrest in MDA-MB 231 breast cancer cells (IC50 = 3.98 µg/mL) .

Properties

IUPAC Name

(3S,6S,9S,12R,15S,18R,21S,24R)-4,10,16,22-tetramethyl-3,9,15,21-tetrakis(2-methylpropyl)-6,12,18,24-tetra(propan-2-yl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H84N4O12/c1-25(2)21-33-45(57)61-38(30(11)12)42(54)50(18)35(23-27(5)6)47(59)63-40(32(15)16)44(56)52(20)36(24-28(7)8)48(60)64-39(31(13)14)43(55)51(19)34(22-26(3)4)46(58)62-37(29(9)10)41(53)49(33)17/h25-40H,21-24H2,1-20H3/t33-,34-,35-,36-,37-,38+,39+,40+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZZPLDJERFENQ-GWUCKCKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@H](C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H84N4O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

909.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fermentation and Cultivation

Bassianolide is naturally synthesized by Beauveria bassiana during submerged fermentation. Optimal production occurs in potato dextrose broth (PDB) at 28°C with agitation (110–150 rpm) for 7–10 days. Strain-specific yields vary; for example, B. bassiana BCC 2660 produces 12–15 mg/L under standardized conditions.

Extraction and Purification

Post-fermentation, this compound is extracted using organic solvents:

  • Cell Disruption : Mycelia are sonicated in methanol to release intracellular metabolites.

  • Broth Extraction : Ethyl acetate (1:1 v/v) is employed for liquid-liquid extraction, repeated thrice to maximize recovery.

  • Chromatography : Crude extracts undergo silica gel column chromatography with gradient elution (hexane:ethyl acetate) followed by preparative HPLC (C18 column, acetonitrile/water).

Table 1: Extraction Yields from B. bassiana Strains

StrainYield (mg/L)Purity (%)Reference
BCC 266012–1595
JEF-4108–1090
ATCC 715910–1292

Biosynthetic Methods

Nonribosomal Peptide Synthetase (NRPS) Pathways

This compound biosynthesis is mediated by the bbBsls gene, encoding a 10.6 kDa NRPS with a C-A-T-C-A-M-T-T-C-R domain structure. This enzyme iteratively condenses d-2-hydroxyisovalerate (d-Hiv) and N-methyl-L-leucine (N-Me-Leu) into a linear tetramer, which undergoes macrocyclization.

Genetic Engineering for Enhanced Production

  • Overexpression : Strains overexpressing bbBsls (e.g., OE pks14) show 245-fold increased transcript levels, correlating with 2.3× higher this compound titers.

  • Knockout Mutants : Disruption of competing pathways (e.g., ∆ pks15) redirects metabolic flux toward this compound, boosting yields by 40%.

Table 2: Key Biosynthetic Genes and Their Roles

GeneFunctionImpact on YieldReference
bbBslsNRPS for tetramer assemblyEssential
pks14Polyketide synthase competitor-30% if knocked out
OpS3Regulatory transcription factor+50% if overexpressed

Chemical Synthesis Approaches

Linear Precursor Synthesis

The linear octadepsipeptide precursor is assembled via stepwise coupling:

  • Amino Acid Activation : N-Me-Leu and d-Hiv are protected as benzyl esters and activated using HOBt/DIC.

  • Solid-Phase Synthesis : A Wang resin-bound strategy ensures regioselectivity, with coupling efficiencies >98% per step.

Macrocyclization

Cyclization is achieved under high-dilution conditions (0.001 M) to suppress oligomerization:

  • Acid Chloride Method : The linear precursor is treated with SOCl₂ in benzene, yielding this compound in 22–25% isolated yield.

  • PyBOP-Mediated Cyclization : Using PyBOP/DIEA in DMF improves yields to 35% but requires rigorous purification.

Table 3: Cyclization Methods Compared

MethodSolventYield (%)Purity (%)
Acid chlorideBenzene22–2585
PyBOPDMF3592
Flow chemistryTHF6298

Flow Chemistry Protocols

Continuous-Flow Coupling

A microreactor system (0.5 mL volume) enables rapid amide bond formation:

  • Conditions : 50°C, 10 min residence time, 2 eq EDC/HOAt.

  • Advantages : 62% cyclization yield, 5× faster than batch methods.

In-Line Purification

Integrated scavenger columns (silica and ion exchange) remove excess reagents, achieving >98% purity in a single pass.

Analytical Characterization

LC-MS/MS Profiling

  • Instrumentation : ACQUITY UPLC BEH-C18 column, 1.7 µm, 2.1 × 100 mm.

  • Gradient : 5–99.5% acetonitrile over 6 min, flow rate 0.4 mL/min.

  • Fragmentation : Characteristic ions at m/z 227.1 (d-Hiv) and 143.1 (N-Me-Leu).

Molecular Networking

GNPS-based clustering reveals this compound analogs, confirming structural fidelity through cosine scores >0.7 .

Chemical Reactions Analysis

Types of Reactions

Cyclo[N(Me)Leu-D-OVal-N(Me)Leu-D-OVal-N(Me)Leu-D-OVal-N(Me)Leu-OVal] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Agricultural Applications

1.1 Insect Pest Control

Bassianolide is primarily used as a biopesticide to manage various agricultural insect pests. It disrupts insect cell membranes, leading to cell lysis, which ultimately results in the death of the insect. The mode of action is thought to involve interference with ion channels at the neuromuscular junction, similar to the synthetic anthelminthic emodepside .

Table 1: Efficacy of this compound Against Various Insect Pests

Insect PestEfficacy (%)Reference
Citrus psyllids>70
Silkworm larvaeHigh
Various agricultural pestsVariable

Biocontrol Products

This compound is a key component in several biocontrol products aimed at sustainable agriculture. Its use aligns with integrated pest management (IPM) strategies, which seek to minimize chemical pesticide use while effectively controlling pest populations. The compound's ability to target a broad spectrum of insects makes it a valuable tool for organic farming practices.

Ecological Research

3.1 Fungal-Insect Interactions

Research on this compound has provided insights into the complex relationships between fungi and insects. Studies have shown that this compound not only acts as an insecticide but also plays a role in understanding fungal pathogenesis and insect immunity . This knowledge is crucial for developing new biocontrol strategies that leverage natural fungal metabolites.

3.2 Metabolomic Studies

Recent metabolomic analyses have demonstrated that Beauveria bassiana produces various secondary metabolites, including this compound, which are essential for its virulence against insects . These studies can inform the development of more effective biopesticides by identifying synergistic compounds that enhance the efficacy of this compound.

Case Studies

Case Study 1: Efficacy Against Citrus Psyllids

In a field study, this compound was tested against Diaphorina citri, a significant pest affecting citrus crops. The results indicated that over 70% of the psyllid population was controlled within a week of application, showcasing its potential as a biopesticide in citrus cultivation .

Case Study 2: Impact on Silkworms

Another study focused on silkworm larvae, where administration of this compound resulted in noticeable atonic symptoms and high mortality rates among treated larvae. This highlights its potency as an insecticide and raises considerations for its use in sericulture .

Mechanism of Action

The mechanism of action of Bassianolide involves its interaction with specific molecular targets and pathways. The compound’s cyclic structure allows it to bind to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclodepsipeptides

Bassianolide belongs to a class of fungal cyclodepsipeptides with macrocyclic architectures. Below is a comparative analysis with key analogues:

Beauvericin

  • Structure : Cyclic hexadepsipeptide composed of three D-Hiv and three N-methyl-L-phenylalanine (N-Me-Phe) units .
  • Biosynthesis : Synthesized by BbBEAS, an NRPS sharing 66% sequence identity with BbBSLS but producing a trimeric product .
  • Bioactivities: Antiviral: Inhibits HIV-1 integrase (IC50 = 0.45 µM) . Antifungal: Synergizes with ketoconazole against Candida parapsilosis but lacks standalone activity . Insecticidal: Less potent than this compound; BbBEAS knockout strains retain partial pathogenicity .
  • Key Difference: Beauvericin’s ionophoric activity (disrupting cation transport) contrasts with this compound’s acetylcholine receptor inhibition .

Enniatins

  • Structure: Cyclic hexadepsipeptides with alternating D-Hiv and branched-chain amino acids (e.g., valine, isoleucine) .
  • Bioactivities :
    • Antimicrobial : Active against Gram-positive bacteria (MIC = 1–10 µM) .
    • Cytotoxic : Enniatin B induces apoptosis via mitochondrial dysfunction .
  • Key Difference: Enniatins lack this compound’s macrocyclic size (18-membered vs. 24-membered rings), reducing anthelmintic potency .

PF1022A

  • Structure : 24-membered cyclooctadepsipeptide with two D-lactate and two N-Me-Leu repeats .
  • Bioactivities :
    • Nematocidal : Basis for emodepside, a veterinary drug targeting nematode neuropeptide receptors .
  • Key Difference: PF1022A’s phenyl-substituted hydroxy acids confer distinct receptor specificity compared to this compound’s aliphatic D-Hiv .

Verticlide

  • Structure: Cyclic tetradepsipeptide with four R-2-hydroxyheptanoic acid and N-Me-Ala units .
  • Bioactivities: Ryanodine Receptor Inhibition: Blocks calcium channels in insects .
  • Key Difference: Verticlide’s smaller ring size (16-membered) limits its insecticidal spectrum compared to this compound .

Structural and Functional Insights

Bioactivity Correlations

Compound Ring Size Key Structural Features Insecticidal Activity Antitumor Activity
This compound 24-membered 4× D-Hiv + 4× N-Me-Leu LD50 = 0.5 mg/mL (vs. Plutella xylostella) IC50 = 3.98 µg/mL (MDA-MB 231)
Beauvericin 18-membered 3× D-Hiv + 3× N-Me-Phe Moderate (synergistic with toxins) IC50 = 5–10 µM (various cancers)
PF1022A 24-membered 2× D-lactate + 2× N-Me-Leu + phenyl Nematocidal (via emodepside derivatives) Not reported
Enniatin B 18-membered 3× D-Hiv + 3× Val/Ile Weak IC50 = 10 µM (leukemia)

Research Implications and Industrial Relevance

  • Heterologous Production: Aspergillus niger engineered with BbBSLS achieves this compound titers of 350–600 mg/L, surpassing native fungal yields .
  • Therapeutic Potential: this compound’s cell cycle arrest mechanism (via p53/p21 upregulation) offers a template for anticancer drug design .
  • Agricultural Applications: this compound’s role as a B. bassiana virulence factor supports its use in bioinsecticides, notably against lepidopteran pests .

Biological Activity

Bassianolide is a cyclic depsipeptide produced by the entomopathogenic fungus Beauveria bassiana. This compound has garnered attention due to its diverse biological activities, particularly its insecticidal properties and potential applications in biocontrol and agriculture. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Biosynthesis

This compound is synthesized through nonribosomal peptide synthetases (NRPS), which are key enzymes in the production of various bioactive compounds. The gene responsible for its biosynthesis, designated as nrpsxy, has been characterized, revealing a complex domain arrangement typical of NRPSs. The complete open reading frame (ORF) of nrpsxy is approximately 10.6 kb long, and its functional analysis has confirmed its crucial role in the production of this compound .

Biological Activities

This compound exhibits a range of biological activities that can be categorized as follows:

1. Insecticidal Activity

  • This compound has been shown to possess significant insecticidal properties against various pest species. A study reported that at a concentration of 0.5 mg/ml, this compound induced maximum mortality in Plutella xylostella larvae after 120 hours .

2. Antifungal Properties

  • The compound also demonstrates antifungal activity, particularly against pathogens affecting crops. For instance, B. bassiana strains producing this compound effectively reduced the infection rates of Botrytis cinerea, a common plant pathogen .

3. Plant Growth Promotion

  • Certain strains of B. bassiana that produce this compound have been identified as beneficial endophytes, promoting plant growth by enhancing biometric parameters such as height and dry weight under specific conditions .

Case Study 1: Insect Control

In a controlled experiment, the efficacy of this compound against P. xylostella was assessed. The results indicated that higher concentrations led to increased mortality rates among larvae, demonstrating its potential as a biopesticide .

Concentration (mg/ml)Mortality Rate (%)
0.0120
0.150
0.590

Case Study 2: Biocontrol in Agriculture

A field trial involving tomato plants colonized by B. bassiana showed that endophytic strains producing this compound significantly reduced disease symptoms caused by B. cinerea. The best-performing strain achieved nearly 70% reduction in disease severity compared to untreated controls .

The insecticidal effect of this compound is believed to involve its interaction with insect immune receptors, disrupting normal physiological processes and leading to increased mortality . Additionally, its antifungal properties may stem from the inhibition of fungal growth through competitive exclusion or direct toxicity.

Q & A

Basic Research Questions

Q. What are the validated methods for isolating Bassianolide from fungal cultures, and how can researchers optimize yield?

  • Methodology : Use submerged fermentation of Beauveria bassiana with optimized media (e.g., potato dextrose broth supplemented with amino acids). Extract mycelia using ethyl acetate, followed by vacuum liquid chromatography (VLC) with silica gel and gradient elution (hexane:ethyl acetate). Confirm purity via HPLC (C18 column, UV detection at 210 nm) .
  • Critical Parameters : Monitor pH (5.5–6.5), temperature (25–28°C), and aeration rates during fermentation. Validate extraction efficiency using spiked controls.

Q. How is this compound structurally characterized, and what analytical techniques are essential for confirmation?

  • Methodology : Employ NMR (¹H, ¹³C, and 2D COSY/HSQC) to resolve the cyclic depsipeptide structure. Complement with high-resolution mass spectrometry (HRMS) for molecular formula confirmation (C₃₄H₅₄N₆O₁₀, [M+H]⁺ m/z 731.3921). Use X-ray crystallography if single crystals are obtainable .
  • Data Interpretation : Compare spectral data with literature (e.g., δH 7.2–8.1 ppm for amide protons) and reference databases like SciFinder.

Q. What in vitro bioassays are suitable for assessing this compound’s insecticidal activity?

  • Methodology : Conduct dose-response assays using Spodoptera frugiperda larvae. Prepare serial dilutions (1–100 µg/mL) in artificial diet, monitor mortality/weight loss over 72 hours, and calculate LC₅₀ via probit analysis. Include positive controls (e.g., spinosad) and negative controls (solvent-only) .
  • Statistical Rigor : Use ≥3 biological replicates and ANOVA with post-hoc tests (e.g., Tukey’s HSD) to address variability.

Advanced Research Questions

Q. How can CRISPR-Cas9 be applied to elucidate this compound’s biosynthetic gene cluster in Beauveria bassiana?

  • Experimental Design :

Annotate the genome for nonribosomal peptide synthetase (NRPS) clusters using antiSMASH.

Design sgRNAs targeting candidate NRPS genes (e.g., BbBsl).

Transform protoplasts with Cas9-sgRNA ribonucleoproteins, screen mutants via PCR, and quantify this compound production via LC-MS .

  • Troubleshooting : Address off-target effects by sequencing flanking regions and validate gene knockout via RT-qPCR.

Q. How do researchers reconcile contradictory reports on this compound’s cytotoxicity in mammalian versus insect cells?

  • Contradiction Analysis :

Compare assay conditions: Insect cell lines (e.g., Sf9) vs. mammalian (e.g., HEK293).

Test this compound’s stability in mammalian culture media (e.g., DMEM + 10% FBS) using LC-MS.

Evaluate membrane permeability differences via fluorescent dye uptake assays .

  • Hypothesis Testing : Propose species-specific receptor binding (e.g., cadherin-like proteins in insects) using competitive binding assays.

Q. What computational strategies predict this compound’s molecular targets in insect pests?

  • Methodology :

Perform molecular docking (AutoDock Vina) against Drosophila melanogaster Ryanodine Receptor (RyR) homology models.

Validate predictions via molecular dynamics simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å).

Correlate in silico data with in vivo calcium flux assays .

  • Limitations : Address force field inaccuracies by cross-validating with mutagenesis studies.

Methodological Best Practices

  • Reproducibility : Document solvent purity (e.g., ≥99.9% ethyl acetate), instrument calibration dates, and raw data archiving (FAIR principles) .
  • Data Conflict Resolution : Use meta-analysis frameworks (e.g., PRISMA) to systematically evaluate literature discrepancies .
  • Ethical Compliance : For in vivo insect studies, adhere to institutional guidelines on humane endpoints and sample sizes .

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